2-Butyl-1,3-benzoxazole-5-carboxylic acid
Overview
Description
“2-Butyl-1,3-benzoxazole-5-carboxylic acid” is a chemical compound with the molecular formula C12H13NO3 . It has a molecular weight of 219.24 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of benzoxazoles, including “2-Butyl-1,3-benzoxazole-5-carboxylic acid”, can be achieved through several methods . One method involves the use of o-amino(thio)phenols and aldehydes with samarium triflate as a reusable acid catalyst . Another method involves a sequential one-pot procedure from aryl and vinyl bromides, involving an initial aminocarbonylation with 2-aminophenols as nucleophiles followed by an acid-mediated ring closure .Molecular Structure Analysis
The InChI code for “2-Butyl-1,3-benzoxazole-5-carboxylic acid” is 1S/C12H13NO3/c1-2-3-4-11-13-9-7-8(12(14)15)5-6-10(9)16-11/h5-7H,2-4H2,1H3,(H,14,15) . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis
Benzoxazoles, including “2-Butyl-1,3-benzoxazole-5-carboxylic acid”, can undergo various chemical reactions . For instance, cyclization reactions of 2-aminophenols with β-diketones catalyzed by a combination of Brønsted acid and CuI can yield various 2-substituted benzoxazoles . Another reaction involves the combination of sulfur and DABCO, which promotes a reductive coupling/annulation of o-nitrophenols or o-nitroanilines with benzaldehydes .Physical And Chemical Properties Analysis
“2-Butyl-1,3-benzoxazole-5-carboxylic acid” is a solid compound . It has a melting point range of 136 - 138 degrees Celsius .Scientific Research Applications
Antimicrobial Properties
2-Butyl-1,3-benzoxazole-5-carboxylic acid derivatives have been explored for their potential antimicrobial properties. Studies have shown that benzoxazole-based compounds can be effective against various Gram-positive and Gram-negative bacteria. For instance, Vodela et al. (2013) synthesized a series of novel benzoxazole-based 1,3,4-oxadiazoles that demonstrated antimicrobial activity (Vodela, Mekala, Danda, & Kodhati, 2013). Similarly, Balaswamy et al. (2012) synthesized benzoxazole derivatives and screened them for antimicrobial activity, highlighting the bio-potential of these compounds (Balaswamy, Pradeep, Srinivas, & Rajakomuraiah, 2012).
Synthesis Techniques
Research has focused on developing efficient synthesis methods for benzoxazole derivatives. Kumar et al. (2005) and Kumar et al. (2008) described methods for synthesizing benzoxazoles from carboxylic acids under catalyst and solvent-free conditions, and by using methanesulfonic acid as a catalyst for a one-pot synthesis from carboxylic acids (Kumar, Selvam, Kaur, & Chakraborti, 2005), (Kumar, Rudrawar, & Chakraborti, 2008).
Photophysical and Biological Applications
Studies have also looked into the photophysical properties and biological applications of benzoxazole derivatives. Phatangare et al. (2013) synthesized fluorescent benzoxazole derivatives and evaluated their antimicrobial activities (Phatangare, Borse, Padalkar, Patil, Gupta, Umape, & Sekar, 2013). Additionally, Thakral et al. (2022) synthesized benzoxazole-5-carboxylic acids as potential anti-inflammatory and cytotoxic agents, exploring their therapeutic potential (Thakral, Kumar, Thakral, Singh, Nagesh, Verma, & Pandey, 2022).
Polymer Synthesis
2-Butyl-1,3-benzoxazole-5-carboxylic acid has also been utilized in the field of polymer synthesis. Kricheldorf and Thomsen (1992) explored the use of benzoxazole-based carboxylic acids in synthesizing thermotropic polyesters, demonstrating the material science applications of these compounds (Kricheldorf & Thomsen, 1992).
Catalytic Applications
The compound has been used in catalytic applications as well. Banerjee et al. (2014) demonstrated the use of ZnO nanoparticles as a catalyst for the synthesis of benzoxazole derivatives, showing the potential of these compounds in green chemistry applications (Banerjee, Payra, Saha, & Sereda, 2014).
Crystal Structure Analysis
The crystal structure of benzoxazole derivatives has also been a subject of study. Li, Wang, and Jian (2008) analyzed the crystal structure of a 1,3-benzoxazole derivative, providing insights into its molecular configuration (Li, Wang, & Jian, 2008).
Safety And Hazards
properties
IUPAC Name |
2-butyl-1,3-benzoxazole-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-2-3-4-11-13-9-7-8(12(14)15)5-6-10(9)16-11/h5-7H,2-4H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLAEJJVBPVLOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(O1)C=CC(=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401291309 | |
Record name | 2-Butyl-5-benzoxazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401291309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butyl-1,3-benzoxazole-5-carboxylic acid | |
CAS RN |
885949-50-8 | |
Record name | 2-Butyl-5-benzoxazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885949-50-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Butyl-5-benzoxazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401291309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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